Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound is known for its potential pharmacological applications, particularly in the inhibition of cholinesterase receptors .
Preparation Methods
The synthesis of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as an inhibitor of cholinesterase receptors, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, it has applications in the development of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with key amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine . While both compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological activity. For example, substituting the benzamide with a bulky moiety in the para position can lead to a substantial increase in anti-acetylcholinesterase activity . Other similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which have been studied for their anti-inflammatory properties .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 4-[2-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-2-18-11-8-15-9-12-19(13-10-15)17(20)21-14-16-6-4-3-5-7-16/h3-7,15,18H,2,8-14H2,1H3 |
InChI Key |
VAQWERYIPBRMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.